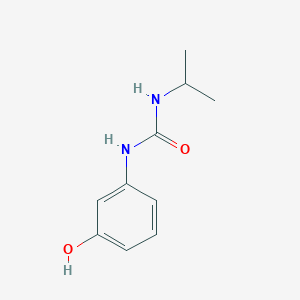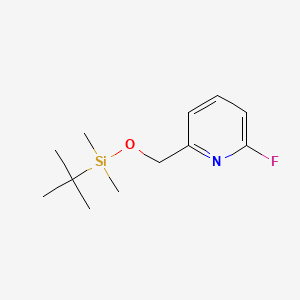
2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-fluoropyridine is an organosilicon compound that features a pyridine ring substituted with a fluorine atom at the 6-position and a tert-butyldimethylsilyloxy group at the 2-position. This compound is of interest in organic synthesis due to its unique structural properties, which make it a valuable intermediate in the preparation of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-fluoropyridine typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride. The reaction proceeds as follows:
Starting Material: 6-fluoropyridine-2-methanol.
Reagent: Tert-butyldimethylsilyl chloride.
Catalyst: Imidazole or a similar base.
Solvent: Anhydrous dimethylformamide or acetonitrile.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the silylation process.
The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the silicon atom of tert-butyldimethylsilyl chloride, resulting in the formation of the silyl ether.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher efficiency compared to batch processes. The use of flow microreactor systems has been shown to enhance the sustainability and versatility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to a hydroxyl group using reagents such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Reduction: The pyridine ring can be reduced under specific conditions, although this is less common.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Tetra-n-butylammonium fluoride (TBAF) in THF at room temperature.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used to replace the fluorine atom.
Major Products
Oxidation: The major product is 6-fluoropyridine-2-methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridines.
Aplicaciones Científicas De Investigación
2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-fluoropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-fluoropyridine involves its role as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions during synthetic procedures. The protection is achieved through the formation of a stable silyl ether, which can be selectively removed under mild conditions using fluoride ions.
Comparación Con Compuestos Similares
Similar Compounds
2-((Tert-butyldimethylsilyl)oxy)ethanol: Similar in structure but with an ethanol backbone instead of a pyridine ring.
(Tert-butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a pyridine ring.
Uniqueness
2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-fluoropyridine is unique due to the presence of both a fluorine atom and a tert-butyldimethylsilyloxy group on the pyridine ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H20FNOSi |
|---|---|
Peso molecular |
241.38 g/mol |
Nombre IUPAC |
tert-butyl-[(6-fluoropyridin-2-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C12H20FNOSi/c1-12(2,3)16(4,5)15-9-10-7-6-8-11(13)14-10/h6-8H,9H2,1-5H3 |
Clave InChI |
OYQSEFQOPCAJBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=NC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)
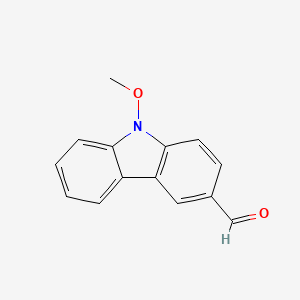
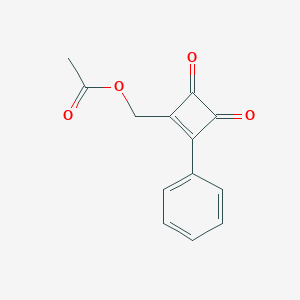


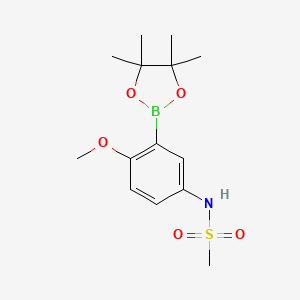
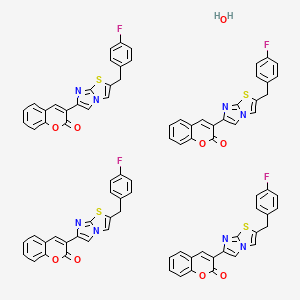
![ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate](/img/structure/B14015807.png)
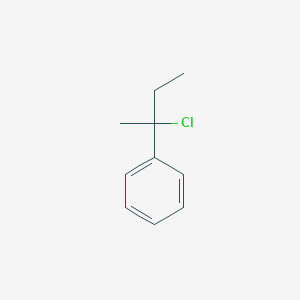

![7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14015826.png)
